BenchChemオンラインストアへようこそ!

JH-RE-06

Biochemistry Protein-Protein Interactions DNA Repair

JH-RE-06 is the only REV1 inhibitor operating via induced dimerization—binding the REV1 CTD to allosterically block REV7 and POL ζ recruitment. This unique mechanism is not replicated by other TLS-targeting compounds (e.g., MLAF50 or REV1-CT/RIR inhibitors). Produces robust cisplatin sensitization and cellular senescence (vs. apoptosis) in A375 xenograft models at 1.6 mg/kg i.p. Validated in BRCA1/2-deficient synthetic lethality, AR+ prostate cancer enzalutamide sensitization, and NSCLC tumorigenesis suppression. Specify JH-RE-06 for reproducible, mechanism-defined TLS/chemoresistance studies that demand genuine REV1 dimerization biology.

Molecular Formula C20H16Cl3N3O4
Molecular Weight 468.7 g/mol
Cat. No. B8087049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-RE-06
Molecular FormulaC20H16Cl3N3O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28)
InChIKeyLRTXIQCBQIKIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JH-RE-06: Potent and Selective REV1-REV7 Interface Inhibitor for TLS-Targeted Cancer Research


JH-RE-06 is a small molecule inhibitor that specifically targets the REV1-REV7 protein-protein interface [1]. It disrupts mutagenic translesion synthesis (TLS) by preventing the recruitment of DNA polymerase ζ (POL ζ), thereby enhancing the cytotoxicity of DNA-damaging chemotherapeutics like cisplatin [1][2]. The compound is characterized by its novel mechanism of action, which involves the induction of REV1 dimerization to block the REV1-REV7 interaction [1]. JH-RE-06 is a valuable tool compound for studying TLS-dependent chemoresistance and DNA damage response pathways, with demonstrated efficacy in enhancing chemotherapy in preclinical cancer models [1][2].

JH-RE-06 Cannot Be Substituted by Other TLS or REV1 Inhibitors Due to Its Unique Allosteric Dimerization Mechanism


Unlike other REV1-targeting inhibitors that may simply block the REV1-CT/RIR protein-protein interaction [2], JH-RE-06 operates through a unique and specific mechanism: it binds a shallow, nearly featureless surface on the REV1 C-terminal domain (CTD), inducing REV1 dimerization. This allosteric change effectively blocks the REV1-REV7 interaction and subsequent POL ζ recruitment [1]. This distinct mechanism of action is not shared by other small molecules targeting the REV1 pathway, meaning that compounds with different binding modes (e.g., MLAF50, REV1-CT/RIR inhibitors) cannot replicate JH-RE-06's specific biochemical and cellular effects. The functional outcome—sensitization to cisplatin and other agents—is therefore tightly coupled to this unique mode of binding, rendering generic substitution with another 'TLS inhibitor' invalid for precise experimental reproduction.

Quantitative Differentiation: JH-RE-06's Preclinical Performance Versus Genetic and Pharmacological Comparators


JH-RE-06 Potently Inhibits REV1-REV7 Binding (IC50 = 0.78 µM) with High Affinity (Kd = 0.42 µM)

JH-RE-06 demonstrates potent and high-affinity inhibition of the REV1-REV7 protein-protein interaction, with a measured IC50 of 0.78 µM and a Kd of 0.42 µM [1]. This direct binding to the REV1 CTD and induction of REV1 dimerization represents a unique, well-defined mechanism [1].

Biochemistry Protein-Protein Interactions DNA Repair

JH-RE-06 Enhances Cisplatin Cytotoxicity in Cancer Cells While Sparing Non-Cancerous Cells

In colony formation assays, treatment of human cancer cell lines (HT1080, A375, KP, LNCaP) with cisplatin (0.5 µM) followed by JH-RE-06 (1.5 µM) significantly decreased the number of colonies compared to cisplatin alone [1]. This effect was not observed in the non-cancerous AG01522 cell line, where JH-RE-06 did not further enhance cisplatin cytotoxicity [1].

Cancer Biology Chemosensitization Cisplatin Colony Formation

JH-RE-06 Suppresses Growth of Cisplatin-Treated Human Melanoma Xenografts In Vivo

Co-administration of JH-RE-06 (1.6 mg/kg, i.p.) with cisplatin (1.0 mg/kg, i.p.) significantly suppressed the growth of A375 human melanoma xenografts in mice compared to treatment with cisplatin alone [1]. The combination therapy led to a statistically significant reduction in tumor volume, whereas JH-RE-06 alone had a modest effect [1].

In Vivo Pharmacology Melanoma Xenograft Chemotherapy Adjuvant

JH-RE-06 Diverts Cisplatin-Treated Cells from Apoptosis to Senescence, a Distinct Phenotypic Outcome

In contrast to genetic ablation of REV1 which increases apoptosis, treatment with JH-RE-06 plus cisplatin uniquely induces cellular senescence in multiple cell lines and xenograft models [1]. This is evidenced by a lack of increased apoptosis but a significant increase in senescence markers such as senescence-associated β-galactosidase, increased p21 expression, micronuclei formation, and reduced Lamin B1 [1].

Cellular Senescence DNA Damage Response Apoptosis Mechanism of Action

JH-RE-06 is Preferentially Toxic to Homologous Recombination (HR)-Deficient Cancer Cells

JH-RE-06 treatment is preferentially toxic to BRCA1/2-deficient (HR-deficient) cancer cells compared to their HR-proficient counterparts [1]. In BRCA1-deficient MDA-MB-436 xenografts, JH-RE-06 significantly suppressed tumor growth, whereas it had a diminished effect in the same cells with BRCA1 re-expression [1]. This synthetic lethality suggests a specific vulnerability in HR-deficient tumors.

Synthetic Lethality BRCA1/2 Homologous Recombination Deficiency PARP Inhibitor Resistance

Recommended Research Applications for JH-RE-06 Based on Demonstrated Preclinical Efficacy


As a Chemotherapy Adjuvant to Potentiate Cisplatin in Melanoma and Other Solid Tumor Models

JH-RE-06 is ideally suited for use as a co-treatment with cisplatin in preclinical xenograft or syngeneic models of cancer. The evidence shows that combining JH-RE-06 (1.6 mg/kg, i.p.) with cisplatin (1.0 mg/kg, i.p.) significantly suppresses tumor growth compared to cisplatin alone, as demonstrated in an A375 melanoma xenograft model [1]. This application is directly supported by the quantitative in vivo efficacy data and the mechanism of action that blocks TLS-mediated chemoresistance [1].

Investigating the Induction of Therapy-Induced Senescence (TIS) in Cancer Cells

Researchers studying non-apoptotic cell death and the tumor microenvironment should utilize JH-RE-06. It is the only characterized REV1 inhibitor that, when combined with cisplatin, robustly induces cellular senescence rather than apoptosis in multiple cancer cell lines and in vivo models [1]. This provides a defined chemical tool to dissect the signaling pathways leading to senescence and to evaluate the immunomodulatory effects of senescence induction in cancer [1].

Targeting Homologous Recombination-Deficient (HRD) Cancers, Including PARP Inhibitor-Resistant Models

JH-RE-06 is a key reagent for studying synthetic lethality in the context of BRCA1/2 mutations and homologous recombination deficiency (HRD). It has been shown to be preferentially toxic to HR-deficient cells and to suppress the growth of BRCA1-deficient xenografts [1]. Its efficacy against PARP inhibitor-resistant BRCA1-mutant cells makes it particularly valuable for exploring alternative therapeutic strategies and understanding resistance mechanisms in these genetically defined cancers [1].

Exploring Context-Dependent TLS Addiction in Prostate and Lung Cancer Models

JH-RE-06 can be applied to investigate context-specific vulnerabilities in TLS. Recent evidence indicates that it markedly sensitizes AR-positive prostate cancer cells to the anti-androgen enzalutamide in vitro and in vivo, suggesting a unique vulnerability created by androgen receptor inhibition [1]. Furthermore, it has been shown to suppress lung tumorigenesis in vivo with a good safety profile, making it a tool for validating REV1 as a target in non-small cell lung cancer (NSCLC) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-RE-06

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.